
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Übersicht
Beschreibung
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate typically involves multi-step organic reactions. One common approach is to start with a protected pyrrolidine derivative, followed by selective functionalization at the desired positions. The tert-butyl and ethyl groups are introduced through alkylation reactions, while the cyano group can be added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
DPP-IV Inhibition:
One of the most notable applications of 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones that stimulate insulin secretion. Inhibition of this enzyme can lead to improved glycemic control in patients with type 2 diabetes.
Pharmacological Studies:
Research indicates that this compound may enhance insulin secretion and improve glucose tolerance, making it a promising candidate for further pharmacological studies aimed at developing new treatments for type 2 diabetes and related metabolic disorders. Studies involving binding affinity and efficacy against DPP-IV have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to quantitatively assess interactions.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate | Benzyl substitution at position 4 | Potentially enhanced lipophilicity and altered pharmacokinetics |
(2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate | Methyl substitution instead of ethyl | Different stereochemistry may lead to varied biological activity |
(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Hydroxyl group at position 4 | Increased polarity could influence solubility and interaction profiles |
The distinct combination of hydrophobic groups and functional moieties in this compound confers unique biological activities compared to its analogs.
Case Studies
Several studies have explored the pharmacological effects of DPP-IV inhibitors similar to this compound:
-
Clinical Trials on DPP-IV Inhibitors:
Clinical trials involving other DPP-IV inhibitors have shown promising results in improving glycemic control among patients with type 2 diabetes. These findings suggest that similar compounds like this compound may also exhibit beneficial effects. -
Binding Affinity Studies:
Preliminary studies focusing on the binding affinity of this compound to DPP-IV have indicated that modifications to the pyrrolidine scaffold can significantly influence both biological activity and selectivity. This highlights the importance of structural optimization in drug development.
Wirkmechanismus
The mechanism by which 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride: Similar structure but with an amino group instead of a cyano group.
1-tert-Butyl 2-methyl (2S,4S)-4-chloro-1,2-pyrrolidinedicarboxylate: Contains a chloro group instead of a cyano group.
Uniqueness
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Biologische Aktivität
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with carboxylate and cyano groups, positions it as a candidate for various biological applications, particularly in the treatment of metabolic disorders like type 2 diabetes.
Chemical Structure and Properties
This compound has the molecular formula C13H19N2O4 and features two stereocenters at positions 2 and 4, designated as (2S,4S). The presence of a tert-butyl group enhances its hydrophobic properties, influencing its solubility and interaction with biological targets.
DPP-IV Inhibition
Research indicates that this compound exhibits notable inhibitory activity against dipeptidyl peptidase-IV (DPP-IV) , an enzyme crucial for glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes. This mechanism positions the compound as a promising candidate for developing new therapeutic agents aimed at managing diabetes.
Table 1: Comparison of DPP-IV Inhibitors
Compound Name | DPP-IV Inhibition Activity | Reference |
---|---|---|
This compound | Moderate | |
Sitagliptin | High | |
Saxagliptin | Moderate |
The mechanism by which this compound inhibits DPP-IV involves binding to the active site of the enzyme. Studies utilizing techniques such as surface plasmon resonance have shown that structural modifications to the pyrrolidine scaffold can significantly influence both binding affinity and biological activity.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited DPP-IV activity in cell cultures, leading to increased insulin secretion.
- In Vivo Models : Animal studies indicated that administration of this compound resulted in improved glycemic control in diabetic models, showcasing its potential therapeutic effects.
-
Structural Analogs : Comparative studies with structurally similar compounds revealed that variations in functional groups can lead to different biological outcomes. For example:
- (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate showed enhanced lipophilicity.
- (2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate exhibited altered pharmacokinetics due to its methyl substitution.
Table 2: Structural Analog Comparison
Compound Name | Structural Feature | Biological Activity |
---|---|---|
(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate | Benzyl substitution at position 4 | Increased lipophilicity |
(2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate | Methyl substitution instead of ethyl | Varied activity profile |
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-11(16)10-6-9(7-14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-6,8H2,1-4H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOTSXAYLWNOY-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.